molecular formula C10H11NO4 B069133 Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 185198-42-9

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B069133
CAS No.: 185198-42-9
M. Wt: 209.2 g/mol
InChI Key: DBQRNYRACVXZRS-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which undergoes further transformations to form the desired indolizine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Uniqueness

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

methyl 6-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)6-5-8(12)9(13)11-4-2-3-7(6)11/h5,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQRNYRACVXZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442748
Record name METHYL 6-HYDROXY-5-OXO-1,2,3,5-TETRAHYDROINDOLIZINE-8-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185198-42-9
Record name METHYL 6-HYDROXY-5-OXO-1,2,3,5-TETRAHYDROINDOLIZINE-8-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

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